2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a complex organic compound known for its distinctive heterocyclic structures. With a fusion of pyrimidine and thieno[2,3-d]pyrimidine moieties, this compound showcases unique chemical properties making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multi-step reactions. Here’s a simplified outline:
Formation of Pyrimidine Ring: Starting with 4-methyl-6-oxopyrimidine, the ring is constructed through cyclization reactions using suitable precursors.
Introduction of Thieno[2,3-d]pyrimidine Group: The thieno[2,3-d]pyrimidine component is synthesized separately, commonly using a thiophene derivative and nitrogen-containing reagents.
Coupling Reaction: Both heterocyclic rings are then coupled through an amide linkage, often requiring the use of coupling agents like EDC or DCC. Industrial Production Methods: Scale-up in an industrial context would demand optimization for yield and purity. Methods involve continuous flow chemistry or the use of solid-phase synthesis to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where reagents like potassium permanganate (KMnO4) are used.
Reduction: It can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium methoxide (NaOMe). Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), oxygen (O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.
Substitution: Sodium methoxide (NaOMe), pyridine as a solvent. Major Products Formed: Products of these reactions include oxidized derivatives, reduced forms of the original compound, and various substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for derivatization, making it useful in creating new chemical entities. Biology: Potential applications in biochemistry arise from its interaction with biomolecules. It can act as an inhibitor or modulator of specific enzymatic activities. Medicine: Pharmacologically, it holds potential for drug development, possibly targeting specific pathways or receptors due to its structural attributes. Industry: Used in the manufacture of advanced materials or as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can inhibit or modify the activity of these targets, impacting biological pathways. For example, its binding to a specific enzyme might block a substrate from accessing the active site, effectively reducing the enzyme's activity.
Comparison with Similar Compounds
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide: Shares a common core structure but lacks the thieno[2,3-d]pyrimidine component.
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: Contains the thieno[2,3-d]pyrimidine group but not the pyrimidine ring. Uniqueness: The presence of both heterocyclic rings in 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide provides it with distinctive chemical reactivity and biological activity, setting it apart from other related compounds.
Hope this helps in your deep dive into the fascinating world of this compound. Anything else you'd like to explore?
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-10-6-13(22)20(8-17-10)7-12(21)16-3-4-19-9-18-14-11(15(19)23)2-5-24-14/h2,5-6,8-9H,3-4,7H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOKDDGNMXVACX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.